molecular formula C6H4FN3 B1490683 1H-Benzotriazole, 7-fluoro- CAS No. 243464-29-1

1H-Benzotriazole, 7-fluoro-

Cat. No. B1490683
CAS RN: 243464-29-1
M. Wt: 137.11 g/mol
InChI Key: ALDDXGSQUCGTDT-UHFFFAOYSA-N
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Description

1H-Benzotriazole is a heterocyclic compound with the chemical formula C6H5N3 . Its five-membered ring contains three consecutive nitrogen atoms . This bicyclic compound may be viewed as fused rings of the aromatic compounds benzene and triazole . It is a white-to-light tan solid and has a variety of uses, for instance, as a corrosion inhibitor for copper .


Synthesis Analysis

The synthesis of benzotriazole involves the reaction of o-phenylenediamine, sodium nitrite, and acetic acid . The conversion proceeds via diazotization of one of the amine groups . The synthesis can be improved when the reaction is carried out at low temperatures (5–10 °C) and briefly irradiated in an ultrasonic bath .


Molecular Structure Analysis

1H-Benzotriazole’s five-membered ring can in principle exist as tautomers A and B . Various structural analyses with UV, IR, and 1H-NMR spectra indicate that tautomer A is dominant . The 2D chemical structure image of 1H-Benzotriazole, 7-fluoro- is also called the skeletal formula, which is the standard notation for organic molecules .


Chemical Reactions Analysis

Benzotriazole is a weak acid with a pKa = 8.2 . It is a very weak Brønsted base with pKa < 0 . Not only can it act either as an acid or base, but it can also bind to other species, utilizing the lone pair electrons . Applying this property, the BTA can form a stable coordination compound on a copper surface and behave as a corrosion inhibitor .


Physical And Chemical Properties Analysis

1H-Benzotriazole is a white solid with a melting point of 100 °C, a boiling point of 350 °C, a density of 1.36 g/mL, and is soluble in water . Its UV (EtOH), λnm (ε): 259 (3.75), 275 (3.71) .

Scientific Research Applications

Regioselective Fluorination and Its Applications

A study by Mirallai et al. (2019) introduced the first synthesis of fluorinated derivatives of 7-oxo-1,2,4-benzotriazines, showing regioselective fluorination at the enamine-activated position. This synthesis technique could pave the way for the development of new compounds with potential applications in various fields, including materials science and pharmaceuticals. The fluorination reaction, significantly enhanced under microwave irradiation, demonstrates a method for altering chemical structures to achieve desired properties such as increased reactivity or specificity (Mirallai, Koutentis, & Aldabbagh, 2019).

Environmental Fate and Transformation

Research by Huntscha et al. (2014) investigated the aerobic biological degradation mechanisms of benzotriazoles in activated sludge. The study identified several transformation products, providing insights into the environmental fate of these compounds. Understanding how benzotriazoles degrade can inform water treatment strategies and help assess their environmental impact. The biodegradation study highlighted the partial persistence of these compounds in conventional wastewater treatment processes (Huntscha et al., 2014).

Phototransformation Mechanisms

Wu et al. (2021) characterized the phototransformation mechanisms of 1H-benzotriazole using compound-specific isotope analysis. The study revealed two alternative pathways for direct and indirect photolysis, contributing to our understanding of how these compounds can be degraded in aquatic environments. Such insights are crucial for assessing the persistence and breakdown of benzotriazoles under environmental conditions, potentially guiding the development of more eco-friendly chemicals (Wu et al., 2021).

Antimicrobial Activity

A study by Panda et al. (2016) synthesized fluoroquinolone-pyrazine conjugates with amino acid linkers, demonstrating antimicrobial properties. This research suggests potential applications of benzotriazole derivatives in developing new antibacterial agents, highlighting the versatility of benzotriazoles in medicinal chemistry (Panda et al., 2016).

Environmental Monitoring and Treatment

Studies on the environmental monitoring and treatment of benzotriazoles and their derivatives, such as the photodegradation of these compounds in water and the development of methods for their detection in environmental samples, underline the importance of understanding and managing the presence of these chemicals in the environment. Techniques such as photocatalytic degradation and voltammetric sensing offer tools for addressing the environmental challenges posed by benzotriazoles, aiming to reduce their impact on ecosystems and human health (Minella et al., 2020; Muschietti et al., 2020).

Mechanism of Action

Target of Action

1H-Benzotriazole, 7-fluoro-, also known as 4-fluoro-1H-benzo[d][1,2,3]triazole, is a derivative of benzotriazole, a class of compounds known for their diverse biological properties . Benzotriazole derivatives have been found to exhibit anticancer, antifungal, antibacterial, antiviral, antiparasitic, and antioxidative activities . They are known to interact with enzymes and receptors in biological systems . .

Mode of Action

Benzotriazole derivatives are known to form π–π stacking interactions and hydrogen bonds with enzymes and receptors in biological systems . These non-covalent interactions contribute to their broad spectrum of biological properties .

Biochemical Pathways

Benzotriazole derivatives have been found to undergo degradation under uv/h2o2 and uv/tio2 conditions, leading to the formation of various organic products . The degradation process involves radical oxidation, which is the dominant reaction mechanism .

Result of Action

The degradation of benzotriazole derivatives has been found to result in the formation of various organic products . These products include preliminary hydroxylated products and further open-loop products .

Action Environment

Benzotriazoles are emerging contaminants widespread in environmental waters . They are robust against conventional biological wastewater treatment, making it desirable to develop cost-effective and safe treatment methods for their removal . The degradation of benzotriazole derivatives is affected by environmental factors such as pH value, natural organic matter, and anions .

Safety and Hazards

1H-Benzotriazole is harmful by inhalation, in contact with skin, and if swallowed . It is irritating to eyes, respiratory system, and skin . Heating may cause an explosion . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, and avoid ingestion and inhalation .

Future Directions

Benzotriazoles are emerging contaminants widespread in environmental waters . As they are robust against conventional biological wastewater treatment, it is desirable to develop cost-effective and safe treatment methods for benzotriazole removal . The current study attempted to investigate the degradation of water dissolved 1H-benzotriazole (1H-BTA) with UV/H2O2 and UV/TiO2 .

Biochemical Analysis

Biochemical Properties

1H-Benzotriazole, 7-fluoro- plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, benzotriazole derivatives, including 1H-Benzotriazole, 7-fluoro-, have been shown to bind with enzymes and receptors in biological systems through non-covalent interactions such as π–π stacking and hydrogen bonding . These interactions endow the compound with a broad spectrum of biological properties, including anticancer, antifungal, antibacterial, antiviral, antiparasitic, and antioxidative activities .

Cellular Effects

1H-Benzotriazole, 7-fluoro- has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that benzotriazole derivatives can induce the transcription of genes involved in hormone-mediated processes and molting in aquatic organisms . Additionally, 1H-Benzotriazole, 7-fluoro- has been observed to up-regulate genes coding for cuticular proteins, which could compensate for molting disruption .

Molecular Mechanism

The molecular mechanism of 1H-Benzotriazole, 7-fluoro- involves its interactions at the molecular level. This compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Benzotriazole derivatives, including 1H-Benzotriazole, 7-fluoro-, have been shown to form stable coordination compounds with metals, which can enhance their bioactivity . These interactions contribute to the compound’s ability to overcome drug resistance and exert double action mechanisms .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1H-Benzotriazole, 7-fluoro- change over time. The compound’s stability, degradation, and long-term effects on cellular function have been studied extensively. Photocatalytic degradation of 1H-Benzotriazole, 7-fluoro- under UV-irradiated conditions has shown rapid transformation and mineralization . The degradation process involves the conversion of organic nitrogen to nitrogen gas, which helps in reducing the compound’s environmental impact .

Dosage Effects in Animal Models

The effects of 1H-Benzotriazole, 7-fluoro- vary with different dosages in animal models. Studies have shown that benzotriazole derivatives exhibit significant bioactivity against various ailments with outstanding bioavailability, safety, and stability profiles . At high doses, these compounds may exhibit toxic or adverse effects. For instance, benzotriazole-based inhibitors have shown remarkable antihyperglycemic effects in animal models, but their selectivity and inhibitory activity need to be carefully monitored .

Metabolic Pathways

1H-Benzotriazole, 7-fluoro- is involved in various metabolic pathways. It interacts with enzymes and cofactors, affecting metabolic flux and metabolite levels. Benzotriazole derivatives have been shown to undergo biotransformation, leading to the formation of various metabolites . These metabolic pathways play a crucial role in determining the compound’s bioavailability and efficacy.

Transport and Distribution

The transport and distribution of 1H-Benzotriazole, 7-fluoro- within cells and tissues are essential for its activity. The compound interacts with transporters and binding proteins, affecting its localization and accumulation . Studies have shown that benzotriazole derivatives can be rapidly transported and distributed within cells, enhancing their bioactivity and therapeutic potential .

Subcellular Localization

1H-Benzotriazole, 7-fluoro- exhibits specific subcellular localization, which influences its activity and function. The compound’s targeting signals and post-translational modifications direct it to specific compartments or organelles within the cell . This subcellular localization is crucial for the compound’s ability to interact with specific biomolecules and exert its biochemical effects.

properties

IUPAC Name

4-fluoro-2H-benzotriazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4FN3/c7-4-2-1-3-5-6(4)9-10-8-5/h1-3H,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALDDXGSQUCGTDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NNN=C2C(=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20878864
Record name 4-FLUOROBENZOTRIAZOLE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20878864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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